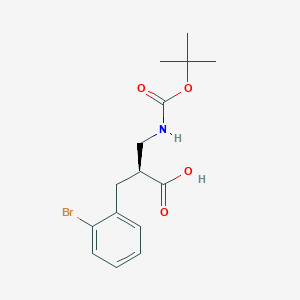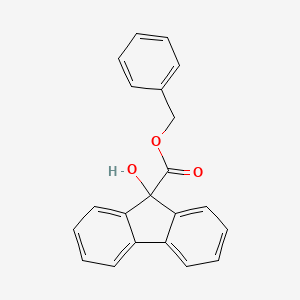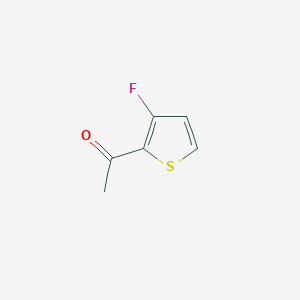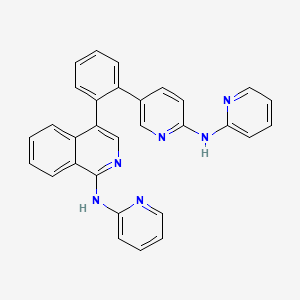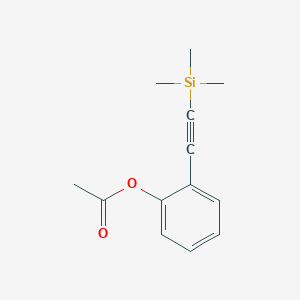
2-((Trimethylsilyl)ethynyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Trimethylsilyl)ethynyl)phenyl acetate is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further bonded to a phenyl ring with an acetate group. This compound is notable for its applications in organic synthesis, particularly in the formation of complex molecular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)ethynyl)phenyl acetate typically involves the reaction of 2-bromoacetophenone with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Trimethylsilyl)ethynyl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl acetates.
Applications De Recherche Scientifique
2-((Trimethylsilyl)ethynyl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Trimethylsilyl)ethynyl)phenyl acetate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups facilitate the formation of reactive intermediates, which can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Trimethylsilyl)ethynyl)aniline: Similar structure but with an aniline group instead of an acetate group.
1-Phenyl-2-trimethylsilylacetylene: Lacks the acetate group but shares the trimethylsilyl and ethynyl functionalities.
Uniqueness
2-((Trimethylsilyl)ethynyl)phenyl acetate is unique due to the presence of both the trimethylsilyl and acetate groups, which provide distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications .
Propriétés
Numéro CAS |
81787-63-5 |
|---|---|
Formule moléculaire |
C13H16O2Si |
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
[2-(2-trimethylsilylethynyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O2Si/c1-11(14)15-13-8-6-5-7-12(13)9-10-16(2,3)4/h5-8H,1-4H3 |
Clé InChI |
CMYHVCVONBDIRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


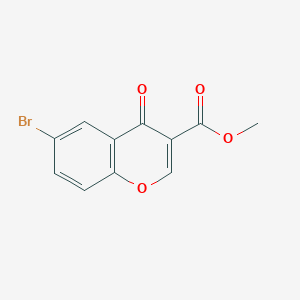
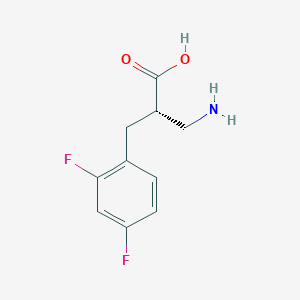

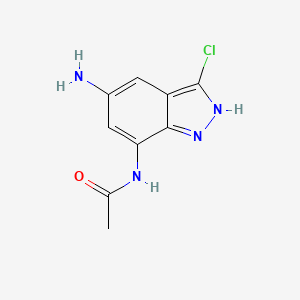
![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)

![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
